molecular formula C10H15NO2 B8615916 1-(6-Methoxy-4-methyl-pyridin-3-yl)-propan-1-ol

1-(6-Methoxy-4-methyl-pyridin-3-yl)-propan-1-ol

Cat. No. B8615916
M. Wt: 181.23 g/mol
InChI Key: AJWXMOJYXPIBSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07994203B2

Procedure details

To a cooled (−10° C.) solution of iPrMgCl (2.0M in THF, 619 ul, 1.24 mmol, 0.5 eq) in THF (5 ml) at is added n-BuLi (2.5M in hexanes, 990 ul, 2.47 mmol, 1 eq) and the mixture stirred at this temperature for 15 mins. This mixture is treated with a solution of 5-bromo-2-methoxy-4-methyl-pyridine (500 mg, 2.47 mmol) in THF (5 ml) and allowed to stir at −10° C. for 30 mins. After this time, propionaldehyde (0.324 ml, 4.45 mmol, 1.8 eq) is added and the contents left stirring for 2 hrs. The reaction is quenched with acetic acid (500 ul). The mixture is partitioned between EtOAc (100 ml) and Na2CO3 (2M, 50 ml) and the organic layer is separated, washed successively with 2M Na2CO3, water and brine, dried over MgSO4, filtered, and evaporated to yield the title compound as a clear oil. The crude 1-(6-methoxy-4-methyl-pyridin-3-yl)-propan-1-ol is used without further purification. MS: m/z 182.1 [M+H]+.
Quantity
619 μL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
990 μL
Type
reactant
Reaction Step Two
Quantity
500 mg
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
0.324 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([Mg]Cl)(C)C.[Li]CCCC.Br[C:12]1[C:13]([CH3:20])=[CH:14][C:15]([O:18][CH3:19])=[N:16][CH:17]=1.[CH:21](=[O:24])[CH2:22][CH3:23]>C1COCC1>[CH3:19][O:18][C:15]1[N:16]=[CH:17][C:12]([CH:21]([OH:24])[CH2:22][CH3:23])=[C:13]([CH3:20])[CH:14]=1

Inputs

Step One
Name
Quantity
619 μL
Type
reactant
Smiles
C(C)(C)[Mg]Cl
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
990 μL
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
500 mg
Type
reactant
Smiles
BrC=1C(=CC(=NC1)OC)C
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
0.324 mL
Type
reactant
Smiles
C(CC)=O

Conditions

Stirring
Type
CUSTOM
Details
the mixture stirred at this temperature for 15 mins
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
to stir at −10° C. for 30 mins
Duration
30 min
WAIT
Type
WAIT
Details
the contents left
STIRRING
Type
STIRRING
Details
stirring for 2 hrs
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The reaction is quenched with acetic acid (500 ul)
CUSTOM
Type
CUSTOM
Details
The mixture is partitioned between EtOAc (100 ml) and Na2CO3 (2M, 50 ml)
CUSTOM
Type
CUSTOM
Details
the organic layer is separated
WASH
Type
WASH
Details
washed successively with 2M Na2CO3, water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
COC1=CC(=C(C=N1)C(CC)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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